[(2-Methoxyethyl)(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyethyl)(methyl)amino]acetic acid typically involves the reaction of 2-methoxyethylamine with methyl bromoacetate, followed by hydrolysis. The reaction conditions include:
Reaction with Methyl Bromoacetate: The 2-methoxyethylamine is reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Hydrolysis: The resulting ester is then hydrolyzed using an aqueous acid such as hydrochloric acid or sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyethyl)(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Primary or secondary amines.
Substitution: Various substituted amino acids.
Scientific Research Applications
[(2-Methoxyethyl)(methyl)amino]acetic acid is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2-Methoxyethyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(2-Methoxyethyl)(methyl)amino]sulfonyl acetic acid: Similar structure but with a sulfonyl group, used in different chemical reactions.
[(2-Methoxyethyl)(methyl)amino]propionic acid: Similar structure but with a propionic acid group, used in different biological studies.
Uniqueness
[(2-Methoxyethyl)(methyl)amino]acetic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[2-methoxyethyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(3-4-10-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZMFWQBDILDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.